5-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that combines the structural features of pyrazole and oxadiazole rings. These types of compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and methoxy groups in the structure can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole typically involves a multi-step process. One common method includes the following steps:
Synthesis of Pyrazole Intermediate: The pyrazole ring can be synthesized via a one-pot three-component reaction under microwave irradiation.
Formation of Oxadiazole Ring: The oxadiazole ring can be formed by cyclization reactions involving appropriate precursors under reflux conditions or microwave irradiation.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The presence of fluorine and methoxy groups allows for substitution reactions, where these groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent
Biological Studies: It is used in molecular docking studies to understand its binding affinity to various biological targets, such as human estrogen alpha receptor.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The presence of fluorine enhances the compound’s binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares the pyrazole ring and fluorine substitution but differs in the other substituents.
1-(2-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl) ethanone: This compound has a similar oxadiazole ring but includes different substituents.
Uniqueness
The uniqueness of 5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole lies in its specific combination of functional groups, which can result in distinct biological activities and chemical properties. The presence of both fluorine and methoxy groups can enhance its pharmacological profile and make it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H13FN4O2 |
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Molecular Weight |
336.3 g/mol |
IUPAC Name |
5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H13FN4O2/c1-24-14-8-4-12(5-9-14)17-20-18(25-23-17)16-10-15(21-22-16)11-2-6-13(19)7-3-11/h2-10H,1H3,(H,21,22) |
InChI Key |
BXXNDHBHIRADPH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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